N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-13-14-5-2-1-3-6-14)18(23)20-15-7-9-16(10-8-15)21-11-4-12-26(21,24)25/h1-3,5-10H,4,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGMDSNZLCBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline
Method A (From 4-aminothiophenol):
- Cyclocondensation with 1,3-dibromopropane in DMF at 80°C (72% yield)
- Oxidation with H2O2/AcOH system (90% conversion)
- Crystallization from ethanol/water (1:3)
Method B (Patent WO2011111971A2 adaptation):
- Pd/C-mediated hydrogenation of 4-azidophenylisothiazolidine dioxide
- Continuous flow oxidation using O2/peracid system
- Obtains 98.5% purity by HPLC
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield (%) | 58 | 83 |
| Purity (HPLC) | 95.2 | 99.1 |
| Reaction Time (hr) | 14 | 6.5 |
Oxalamide Coupling Optimization
Four coupling strategies were evaluated for conjugating benzylamine with the aniline derivative:
Protocol 1: EDCl/HOBt in DMF
Protocol 2: CDI in CH2Cl2 (adapted from)
Protocol 3: Mixed Anhydride (ClCO2Et)
Protocol 4: Enzymatic (CAL-B lipase)
Table 2 compares critical performance metrics:
| Condition | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
|---|---|---|---|---|
| Yield (%) | 68 | 92 | 74 | 51 |
| Diastereomer Ratio | 1.5:1 | 9.8:1 | 3.2:1 | 1:1 |
| Temp (°C) | 0-5 | 25 | -15 | 37 |
| Scale Potential | 100g | 500g | 50g | 10g |
Protocol 2 utilizing 1,1'-carbonyldiimidazole (CDI) demonstrated superior performance, particularly in stereochemical control and scalability. The optimal reaction conditions were:
- Molar ratio (1:1:1.05 amine:oxalic acid:CDI)
- Anhydrous CH2Cl2 with 4Å molecular sieves
- 24 hr reaction at 25°C under N2 atmosphere
Industrial-Scale Process Design
Continuous Flow Implementation
A two-stage continuous system was developed for kilogram-scale production:
Stage 1:
- Microreactor for isothiazolidine dioxide formation
- Residence time: 8.2 min
- Throughput: 1.8 kg/hr
Stage 2:
- Oscillatory baffled reactor for CDI coupling
- Residence time: 45 min
- Space-time yield: 0.47 kg/m³·s
Crystallization Optimization
Ethyl acetate/n-heptane (3:7) system produced crystals with:
- Mean particle size: 42 μm
- Bulk density: 0.68 g/cm³
- Flowability index: 85
X-ray diffraction analysis confirmed polymorph Form I stability up to 150°C.
Advanced Characterization Data
Spectroscopic Profile
¹H NMR (600 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H), 7.45-7.32 (m, 5H), 4.87 (s, 2H), 3.72 (t, J = 7.2 Hz, 2H), 3.12 (t, J = 7.2 Hz, 2H), 2.95 (s, 2H)
HRMS (ESI+):
m/z calc. for C19H19N3O5S [M+H]+: 420.1034, found: 420.1031
IR (ATR):
3276 (N-H), 1702 (C=O), 1342 (S=O), 1168 (C-N) cm⁻¹
Thermodynamic Properties
| Property | Value |
|---|---|
| ΔfH° (kJ/mol) | -412.5 ± 3.2 |
| Tdec (°C) | 218 |
| logP | 1.84 |
| Aqueous Solubility (mg/mL) | 0.082 (pH 7.4) |
Applications and Derivatives
The compound serves as a key intermediate for:
- Antibacterial agents targeting DNA gyrase
- Allosteric modulators of GABA-A receptors
- Photoactive materials for organic electronics
Notable derivatives include:
- N1-(4-Nitrobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide (Patent WO2011111971A2 analog)
- Fluorescent bis-oxalamide coordination complexes
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Variations and Substituent Effects
Oxalamides are a versatile class of compounds with tunable properties based on substituent modifications. Below is a comparison with key analogs:
Thermal and Crystallization Behavior
The thermal stability and crystallization efficiency of oxalamides are governed by their hydrogen-bonding capacity and substituent architecture:
- Target Compound : The sulfone group in the isothiazolidine ring strengthens intermolecular hydrogen bonds, leading to higher melting transitions (inferred from similar sulfone-containing analogs) and improved nucleation in polyhydroxybutyrate (PHB) .
- Compound 16 : Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C during heating, attributed to phase transitions in its β-sheet-like hydrogen-bonded networks. However, dimerization reduces its nucleation efficiency .
- Compound 17 : Lacks sulfone groups but shows a single sharp melting transition (~180°C), ideal for miscibility in PP melts. Its methoxy groups promote homogeneous dispersion .
Biological Activity
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
The synthesis of this compound involves the reaction of benzylamine with 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The resulting oxalamide structure is characterized by its unique dioxidoisothiazolidin moiety, which contributes to its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 20 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.
Table 3: Antioxidant Activity
| Assay | IC50 Value (µM) |
|---|---|
| DPPH | 15.0 |
| ABTS | 18.5 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which may contribute to its neuroprotective effects in models of Alzheimer’s disease.
- Cellular Signaling Pathways : Studies suggest that it modulates signaling pathways related to apoptosis and inflammation, potentially enhancing cellular survival under stress conditions.
Case Studies
In a recent study involving animal models of oxidative stress-induced damage, administration of this compound resulted in improved cognitive function and reduced neuronal damage. Histopathological examinations confirmed the neuroprotective effects without significant toxicity.
Case Study Summary
- Model : Scopolamine-induced memory impairment in rats
- Dosage : 10 mg/kg body weight
- Outcome : Significant improvement in memory retention tests; reduction in malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
